Rabeprazole metabolite active sulfenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rabeprazole metabolite active sulfenamide is a crucial compound derived from rabeprazole, a proton pump inhibitor used primarily to treat acid-related gastrointestinal disorders. This compound is formed in the acidic environment of the stomach’s parietal cells and plays a significant role in inhibiting gastric acid secretion by targeting the hydrogen-potassium ATPase enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rabeprazole sodium, the precursor to rabeprazole metabolite active sulfenamide, is synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthesis typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with formic acid.
Substitution Reaction: The benzimidazole core undergoes a substitution reaction with 3-methoxypropyl chloride to form 2-[(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.
Sulfoxidation: The final step involves the oxidation of the sulfur atom to form rabeprazole sodium
Industrial Production Methods
Industrial production of rabeprazole sodium involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and filtration, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to meet pharmaceutical standards
Analyse Chemischer Reaktionen
Types of Reactions
Rabeprazole metabolite active sulfenamide undergoes several chemical reactions, including:
Oxidation: Conversion of rabeprazole to its active sulfenamide form in the acidic environment of the stomach.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Substitution reactions involving the benzimidazole core
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for sulfoxidation.
Reducing Agents: Sodium borohydride for reduction reactions.
Acidic Conditions: Low pH environments to facilitate the formation of the active sulfenamide
Major Products
Active Sulfenamide: The primary product formed in the stomach’s acidic environment.
Thioether Metabolites: Formed through further metabolic reactions
Wissenschaftliche Forschungsanwendungen
Rabeprazole metabolite active sulfenamide has several scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its role in cellular processes involving acid secretion.
Medicine: Widely used in the treatment of gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome.
Industry: Employed in the pharmaceutical industry for the development of new proton pump inhibitors
Wirkmechanismus
Rabeprazole metabolite active sulfenamide exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme in the stomach’s parietal cells. This enzyme is responsible for the final step in gastric acid secretion. The active sulfenamide binds covalently to the enzyme, blocking acid production and raising gastric pH .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: Shares the same core structure and function.
Esomeprazole: An enantiomer of omeprazole with enhanced pharmacokinetic properties
Uniqueness
Rabeprazole metabolite active sulfenamide is unique due to its rapid activation in the acidic environment and its high pKa value, allowing it to be effective at higher pH levels compared to other proton pump inhibitors .
Eigenschaften
CAS-Nummer |
127486-15-1 |
---|---|
Molekularformel |
C18H20N3O2S+ |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5-(3-methoxypropoxy)-6-methyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene |
InChI |
InChI=1S/C18H20N3O2S/c1-13-16-12-24-21-15-7-4-3-6-14(15)19-18(21)20(16)9-8-17(13)23-11-5-10-22-2/h3-4,6-9H,5,10-12H2,1-2H3/q+1 |
InChI-Schlüssel |
MBZKTPUZSWZEOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.